molecular formula C8H14O3 B3009436 [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate CAS No. 2126143-01-7

[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate

Cat. No.: B3009436
CAS No.: 2126143-01-7
M. Wt: 158.197
InChI Key: ULMCYJQQTKKLOY-YUMQZZPRSA-N
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Description

[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate is an organic compound with a unique cyclobutyl ring structure This compound is characterized by the presence of a hydroxymethyl group and a methyl acetate group attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclobutyl ring, which can be achieved through cyclization reactions involving suitable precursors.

    Esterification: The final step involves the esterification of the hydroxymethyl group with acetic acid or its derivatives to form the methyl acetate ester. This reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of cyclobutyl carboxylic acid derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclobutyl carboxylic acids.

    Reduction: Cyclobutyl alcohols.

    Substitution: Cyclobutyl derivatives with various functional groups.

Scientific Research Applications

[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl ring provides a rigid framework that can affect the compound’s binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl methyl acetate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    Cyclobutyl carboxylic acid: Contains a carboxyl group instead of the ester group, leading to different chemical properties.

    Cyclobutyl alcohol: Contains a hydroxyl group instead of the ester group, affecting its solubility and reactivity.

Uniqueness

[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate is unique due to the presence of both the hydroxymethyl and methyl acetate groups, which confer distinct chemical and biological properties. Its rigid cyclobutyl ring structure also contributes to its uniqueness, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMCYJQQTKKLOY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1CC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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